![molecular formula C5H6ClCrNO3 B1142020 Pyridine; trioxochromium; hydrochloride CAS No. 26299-14-9](/img/structure/B1142020.png)
Pyridine; trioxochromium; hydrochloride
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Overview
Description
Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). It is a highly flammable, weakly alkaline, water-miscible liquid with a distinctive, unpleasant fish-like smell . The product “Pyridine; trioxochromium; hydrochloride” is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Pyridine derivatives are of special interest due to their solubility. Some of the newly synthesized pyridine compounds are found to inhibit multidrug-resistant S. aureus (MRSA). Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules and has led to the discovery of numerous broad-spectrum therapeutic agents .Molecular Structure Analysis
Each of the five sp2-hybridized carbons in pyridine has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron. The nitrogen atom is also sp2-hybridized and has one electron in a p orbital, bringing the total to six π electrons .Chemical Reactions Analysis
The uniqueness of electrochemistry lies in the fact that it can make an unequivocal contribution to the studies of redox reaction mechanisms .Physical And Chemical Properties Analysis
Pyridine has a molar mass of 79.102 g·mol −1. It appears as a colorless liquid with a nauseating, fish-like odor. It has a density of 0.9819 g/mL at 20 °C, a melting point of −41.63 °C, and a boiling point of 115.2 °C .Scientific Research Applications
Pharmacology: Anti-Inflammatory Applications
Pyridine derivatives have been recognized for their anti-inflammatory properties. The structure–activity relationships (SARs) of pyrimidines, which are closely related to pyridines, suggest that these compounds can inhibit key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . Pyridine; trioxochromium; hydrochloride could potentially be explored for its efficacy in reducing inflammation, contributing to the development of new anti-inflammatory drugs.
Organic Chemistry: C-H Functionalization
In organic synthesis, the functionalization of carbon-hydrogen (C-H) bonds is a valuable tool. Pyridines are particularly challenging due to their inherent electronic properties . Trioxochromium complexes have been used to catalyze various organic reactions, and when combined with pyridine structures, they may facilitate novel C-H functionalization approaches, enhancing the synthesis of complex organic molecules.
Material Science: Functional Materials Development
Pyridine rings are found in many functional materials due to their aromaticity and planar structure . The trioxochromium moiety could be utilized to create new materials with unique electronic properties, potentially useful in the development of advanced semiconductors, photovoltaic cells, or light-emitting diodes.
Chemical Synthesis: Catalyst Design
The field of chemical synthesis often employs catalysts to increase the efficiency of reactions. Pyridine derivatives are known to be involved in the synthesis of various heterocyclic compounds . Trioxochromium, being a transition metal complex, could serve as a catalyst in the synthesis of pyridine derivatives, leading to more efficient and sustainable chemical processes.
Biochemistry: Antimicrobial Agents
Pyridine compounds have shown promise as antimicrobial agents. Novel biologically active pyridine derivatives have demonstrated good to strong antimicrobial activity against strains like E. coli and C. albicans . The trioxochromium; hydrochloride component could enhance these properties, leading to the development of new antimicrobial drugs.
Industrial Applications: Agrochemicals
Pyridine structures are present in various agrochemicals due to their biological activity. The addition of trioxochromium; hydrochloride could lead to the creation of more effective herbicides and pesticides, contributing to the agricultural industry by providing compounds that are more selective and environmentally friendly .
Safety and Hazards
Future Directions
The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization. This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
Mechanism of Action
Target of Action
Pyridine derivatives have been found to exhibit a wide range of biological activities . They have been studied for their antimicrobial properties, showing good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . Therefore, the primary targets of Pyridine; Trioxochromium; Hydrochloride could be these microbial strains.
Mode of Action
It is known that pyridine derivatives interact with their targets and cause changes that lead to their antimicrobial activity . The interaction likely involves the inhibition of essential processes in the microbial cells, leading to their death or growth inhibition.
Biochemical Pathways
It is known that pyridine derivatives can affect various biochemical processes in microbial cells, leading to their antimicrobial activity . The affected pathways could involve essential processes for the survival and growth of the microbial cells.
Pharmacokinetics
Pyridine derivatives are generally known for their diverse pharmacological activities, which suggest they have favorable adme properties .
Result of Action
The result of the action of Pyridine; Trioxochromium; Hydrochloride is the inhibition of growth or death of the microbial cells it targets . This leads to its antimicrobial activity, which can be beneficial in treating infections caused by these microbes.
Action Environment
The action of Pyridine; Trioxochromium; Hydrochloride can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability, efficacy, and action . .
properties
IUPAC Name |
pyridine;trioxochromium;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDYSKVKXMUPKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.O=[Cr](=O)=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClCrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine; trioxochromium; hydrochloride | |
CAS RN |
26299-14-9 |
Source
|
Record name | Pyridinium chlorochromate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26299-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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